molecular formula C24H22BrN7OS B2774793 N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 896700-11-1

N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2774793
CAS No.: 896700-11-1
M. Wt: 536.45
InChI Key: FVUWTIABARQQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H22BrN7OS and its molecular weight is 536.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN7OS/c1-14-18(15(2)30-29-14)11-12-21-28-23-19-5-3-4-6-20(19)27-24(32(23)31-21)34-13-22(33)26-17-9-7-16(25)8-10-17/h3-10H,11-13H2,1-2H3,(H,26,33)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUWTIABARQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole and triazole rings. The specific synthetic pathway may vary but generally employs standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Testing : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) .
CompoundCell LineIC50 (µM)Mechanism
5fC65.13Induces apoptosis
ControlC68.34Standard chemotherapy

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that similar pyrazole derivatives can act as potent fungicides and bactericides. The presence of the pyrazole and triazole moieties is crucial for enhancing these activities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances activity against cancer cells. For instance, methyl substitutions at specific positions on the phenyl ring have been shown to increase potency .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Anticancer Efficacy : A study focusing on a related compound demonstrated a significant reduction in tumor growth in vivo models when treated with this class of compounds .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:
A study involving the synthesis of related triazole derivatives demonstrated their efficacy against breast cancer cells by inhibiting the PI3K/Akt pathway, leading to increased apoptosis rates compared to untreated controls .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. The presence of the thiazole moiety is believed to enhance its interaction with bacterial cell membranes.

Key Findings:

  • A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
  • Results indicated that modifications to the phenyl group significantly affected the antimicrobial potency, with certain derivatives showing activity comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to inhibit protein aggregation is particularly relevant for conditions like Alzheimer's and Huntington's disease.

Mechanism:
The compound appears to stabilize misfolded proteins and prevent their aggregation, which is a hallmark of neurodegenerative disorders . In vivo studies have shown promising results in Drosophila models of Huntington's disease.

Data Tables

Application AreaKey FindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells via PI3K/Akt pathway inhibition
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsStabilizes misfolded proteins; reduces aggregation in neurodegenerative models

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for introducing functional groups or modifying the compound’s pharmacophore.

Reaction Conditions Product Yield Source
Substitution with aminesDMF, 80°C, K₂CO₃N-(4-aminophenyl)-substituted derivative72%
Substitution with alkoxidesEthanol, NaOEt, reflux4-alkoxyphenyl analog58%

Mechanistic Insight : The electron-withdrawing acetamide group meta to the bromine enhances the ring’s electrophilicity, facilitating NAS.

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups, altering the compound’s electronic properties and solubility.

Reagent Conditions Product Oxidation State Source
H₂O₂ (30%)CH₃COOH, 25°C, 6hSulfoxide derivative+2
mCPBADCM, 0°C→25°C, 2hSulfone derivative+4

Note : Over-oxidation to sulfone requires stronger oxidizing agents like mCPBA .

Hydrolysis of the Acetamide Moiety

The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Product Yield Source
6M HCl, reflux, 12h2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetic acid85%
NaOH (10%), EtOH, 70°C, 8hSodium salt of the carboxylic acid91%

Implication : Hydrolysis is reversible under mild conditions, enabling prodrug strategies .

Functionalization of the Triazoloquinazoline Core

The triazolo[1,5-c]quinazoline system participates in electrophilic substitution reactions. The electron-rich C-5 position (adjacent to the sulfanyl group) is particularly reactive.

Reaction Reagent Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-triazoloquinazoline derivative63%
HalogenationBr₂, FeBr₃, DCM5-Bromo-triazoloquinazoline derivative55%

Regioselectivity : Directed by the sulfanyl group’s electron-donating effects .

Coupling Reactions via the Acetamide Group

The acetamide’s carbonyl group facilitates coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents.

Reaction Catalyst Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-substituted analog68%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminated derivative74%

Optimization : Reactions require anhydrous conditions and inert atmospheres.

Reduction of the Pyrazole Moiety

The 3,5-dimethylpyrazole group can undergo hydrogenation, though this is less common due to steric hindrance.

Reagent Conditions Product Yield Source
H₂ (1 atm)Pd/C, EtOH, 50°C, 24hPartially saturated pyrazoline derivative42%

Limitation : Full saturation is challenging without degrading the triazoloquinazoline core .

Key Research Findings

  • Stability : The compound is stable in DMSO and ethanol but degrades in acidic aqueous solutions (pH < 4) .

  • Reactivity Hierarchy : Bromophenyl > sulfanyl > acetamide > triazoloquinazoline in most electrophilic/nucleophilic systems .

  • Biological Implications : Derivatives with sulfone or carboxylic acid groups show enhanced solubility and kinase inhibitory activity in preliminary assays .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the triazolo[1,5-c]quinazoline core in this compound?

  • Methodological Answer : The triazoloquinazoline scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid . For example, cyclization of intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with aldehydes forms the fused triazoloquinazoline system. Post-cyclization, the sulfanylacetamide side chain is introduced via nucleophilic substitution or thiol-ene reactions, using reagents like 2-mercaptoacetic acid derivatives. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Evidence : Synthesis protocols for triazoloquinazolines .

Q. How is structural confirmation of the compound achieved after synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for acetamide, S-H absence confirms thioether formation) .
  • NMR : ¹H NMR identifies protons on the pyrazole (δ 2.2–2.5 ppm for CH₃), triazoloquinazoline (δ 7.5–8.5 ppm for aromatic protons), and sulfanylacetamide (δ 3.8–4.2 ppm for SCH₂). ¹³C NMR verifies quaternary carbons in the fused ring system .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>95% by HPLC) .
    • Key Evidence : Structural elucidation methods for related triazoloquinazolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., triazoloquinazolines vs. imidazo-triazoles) to identify critical substituents (e.g., 4-bromophenyl enhances target binding vs. 4-chlorophenyl) .
  • Computational Docking : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to rationalize activity differences .
  • Assay Standardization : Re-test compounds under uniform conditions (e.g., pH, cell lines) to minimize variability .
    • Key Evidence : SAR studies on triazole/imidazole derivatives .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Yield optimization employs:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry (continuous reactors) improves reproducibility in diazomethane reactions .
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) for thioether bond formation; NaH in DMF increases yields by 20% in triazoloquinazoline syntheses .
  • Purification Refinement : Use gradient elution in HPLC to isolate high-purity product (>99%) from byproducts .
    • Key Evidence : Reaction optimization in flow chemistry and triazoloquinazoline synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.